molecular formula C19H16ClN5O2S B12938655 9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine CAS No. 125802-56-4

9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine

Cat. No.: B12938655
CAS No.: 125802-56-4
M. Wt: 413.9 g/mol
InChI Key: RLYAXKDVFDEGQS-UHFFFAOYSA-N
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Description

9-Benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine is a trisubstituted purine derivative characterized by:

  • N9 position: Benzyl group, which enhances lipophilicity and may influence binding interactions in biological systems.
  • C2 position: Chloro substituent, a common modification to modulate electronic properties and steric effects.
  • C6 position: N-linked 4-methylsulfonylphenyl group, a strong electron-withdrawing substituent that may improve solubility and target affinity.

Its structural features are critical for interactions with biological targets, as seen in analogs with substitutions at N9, C2, and C6 positions .

Properties

CAS No.

125802-56-4

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine

InChI

InChI=1S/C19H16ClN5O2S/c1-28(26,27)15-9-7-14(8-10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,23,24)

InChI Key

RLYAXKDVFDEGQS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

N-Benzylation of Purine Core

The N9-benzylation is commonly achieved by reacting a purine derivative bearing a free N9-H with benzyl bromide under basic conditions.

  • Reagents and Conditions:

    • Purine starting material (e.g., 2-chloro-6-aminopurine or 2-chloro-6-thiolpurine derivatives)
    • Benzyl bromide (1.3–1.5 equivalents)
    • Base: Cesium carbonate or potassium carbonate
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Room temperature
    • Time: 4–6 hours
    • Additives: Tetrabutylammonium iodide as phase transfer catalyst to enhance reaction rate
  • Procedure:
    The purine and base are stirred in DMF, followed by the addition of benzyl bromide and tetrabutylammonium iodide. The mixture is stirred vigorously at room temperature, and reaction progress is monitored by thin-layer chromatography (TLC) using n-hexane:ethyl acetate (0.5:3.5) as eluent. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed and dried to isolate the N9-benzylated intermediate.

Chlorination at C2 Position

Chlorination at the C2 position of the purine ring is typically performed using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Reagents and Conditions:

    • Purine intermediate (e.g., 6-aminopurine derivative)
    • Chlorinating agent: POCl3
    • Solvent: POCl3 itself or an inert solvent like dichloromethane
    • Temperature: Reflux or elevated temperature (80–110 °C)
    • Time: Several hours (2–6 h)
  • Notes:
    This step converts the 2-position to a chloro substituent, which is a good leaving group for subsequent nucleophilic substitution.

Amination at C6 with 4-Methylsulfonylphenyl Amine

The final step involves nucleophilic aromatic substitution of the 2-chloro group with 4-methylsulfonylphenyl amine to form the desired N-(4-methylsulfonylphenyl) substitution at C6.

  • Reagents and Conditions:

    • 2-chloro-N9-benzylpurine intermediate
    • 4-methylsulfonylphenyl amine (primary aromatic amine)
    • Base: Triethylamine or cesium carbonate
    • Solvent: DMF or dimethyl sulfoxide (DMSO)
    • Temperature: Elevated temperature (80–120 °C)
    • Time: 6–12 hours
  • Procedure:
    The amine and base are added to the chlorinated purine intermediate in solvent and heated under stirring. The reaction progress is monitored by TLC or HPLC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is purified by recrystallization or chromatography.

Alternative Synthetic Routes and Catalytic Methods

N-Benzylamine Formation via Imine Hydrogenation

An alternative approach to N-benzylation involves the formation of an imine intermediate from benzaldehyde and a primary amine, followed by catalytic hydrogenation.

  • Process:

    • React benzaldehyde with the purine amine to form an imine in a water-miscible solvent (methanol, ethanol, or isopropanol) at 20–30 °C.
    • Hydrogenate the imine using a catalyst such as palladium on activated carbon under mild hydrogen pressure (0.1–5 bar) at 20–30 °C.
    • This method avoids azeotropic distillation and can be performed continuously or batch-wise.
  • Advantages:

    • Mild conditions
    • High selectivity
    • Avoids harsh alkylation reagents

N-Alkylation Followed by Stille Coupling

For related purine derivatives, N-alkylation or N-arylation is followed by Stille coupling to introduce substituents at the 6-position, although this is more common for furyl or aryl substituents rather than amines.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Key Notes
1 N9-Benzylation Benzyl bromide, Cs2CO3, DMF, RT, 4–6 h Phase transfer catalyst improves yield
2 Chlorination at C2 POCl3, reflux or 80–110 °C, 2–6 h Converts 2-position to reactive chloro
3 Amination at C6 4-methylsulfonylphenyl amine, base, DMF/DMSO, 80–120 °C, 6–12 h Nucleophilic substitution of 2-chloro
Alt 1 Imine formation + hydrogenation Benzaldehyde + amine, Pd/C catalyst, MeOH, 20–30 °C, H2 pressure 0.1–5 bar Mild, selective N-benzylamine synthesis

Research Findings and Optimization Notes

  • The use of cesium carbonate as a base in N-alkylation improves reaction rates and yields due to its strong basicity and solubility in DMF.
  • Tetrabutylammonium iodide acts as a phase transfer catalyst, enhancing nucleophilicity of the purine nitrogen and facilitating benzylation.
  • Chlorination with POCl3 is a classical method providing high regioselectivity at C2 without affecting other positions.
  • Amination with 4-methylsulfonylphenyl amine requires elevated temperatures to overcome steric hindrance and electronic effects of the sulfonyl group.
  • The imine hydrogenation method for N-benzylamine formation is advantageous for scale-up due to milder conditions and fewer purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylsulfonyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzyl and methylsulfonyl groups.

    Reduction: Reduced derivatives with the chloro group replaced by hydrogen.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine is a synthetic organic compound belonging to the purine class. Its unique chemical structure, which includes a benzyl group, a chloro group, and a methylsulfonyl group, positions it as a significant candidate in various scientific research applications, particularly in medicinal chemistry and pharmaceutical development. This article delves into its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties due to its structural similarity to biologically active purines. Its applications in medicinal chemistry include:

  • Anticancer Activity : Preliminary studies indicate that purine derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Research has shown that this compound may inhibit specific kinases crucial for cellular signaling pathways, potentially affecting the proliferation and survival of cancer cells .
  • Enzyme Inhibition : The compound may serve as an inhibitor for enzymes involved in nucleotide metabolism. This inhibition could lead to altered cellular functions, particularly in rapidly dividing cells, such as those found in tumors.

Biological Studies

In biological research, this compound is utilized to explore interactions with biological targets:

  • Protein Kinases : Studies have indicated that certain purine derivatives can inhibit specific kinases, which are essential for various cellular processes. The inhibition of these kinases can lead to significant alterations in cell signaling pathways .
  • Neuroprotective Effects : Some investigations suggest that purine analogs may provide neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. However, the exact mechanisms remain to be fully characterized .

Pharmaceutical Development

In pharmaceutical contexts, this compound is explored as a lead compound for developing new drugs targeting various diseases:

  • Cancer Therapeutics : The compound’s ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology.
  • Infectious Diseases : Ongoing research is evaluating its efficacy against infectious diseases, leveraging its structural properties to develop novel antiviral or antibacterial agents.

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific protein kinases involved in cell cycle regulation.
  • Enzyme Interaction Studies : Research conducted on enzyme kinetics revealed that this compound effectively inhibits certain enzymes related to purine metabolism, leading to altered metabolic pathways in cancerous cells .
  • Neuroprotective Mechanisms : A recent investigation into neuroprotective properties showed promise for this compound in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer’s and Parkinson’s .

Mechanism of Action

The mechanism of action of 9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name N9 Substituent C2 Substituent C6 Substituent Biological Activity Reference
9-Benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine Benzyl Chloro 4-methylsulfonylphenyl Not explicitly reported
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Isopropyl Chloro 4-methoxybenzyl Undisclosed
N-Benzyl-9-isopropyl-9H-purin-6-amine Benzyl None Isopropyl Antibacterial, antitumor
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine 3-Chloro-4-fluorophenyl Chloro None Antifungal (superior to abacavir)
(2-Chloro-9-methyl-9H-purin-6-yl)-(4-chloro-phenyl)-amine Methyl Chloro 4-chlorophenyl Intermediate for hydrazine derivatives
9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Piperidin-4-yl Chloro Varied benzyl groups Moderate AChE inhibition

Key Observations:

N9 Substituents: Benzyl (target compound) and isopropyl groups (e.g., ) are common, with benzyl enhancing aromatic interactions. Methyl groups () simplify synthesis but may reduce steric bulk compared to benzyl.

C6 Modifications :

  • The 4-methylsulfonylphenyl group in the target compound is distinct from methoxybenzyl () or chlorophenyl () moieties. The sulfonyl group’s electron-withdrawing nature may enhance solubility and binding specificity.
  • Unsubstituted C6 analogs () show antifungal activity, suggesting that substituents here are critical for target engagement.

Biological Activity :

  • Antifungal activity in 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine () highlights the role of halogenated aryl groups at N8.
  • AChE inhibition in piperidin-4-yl derivatives () suggests that bulky N9 substituents may hinder enzyme access, while methylsulfonylphenyl (target compound) could optimize interactions.

Biological Activity

9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1093968-01-4, possesses a unique chemical structure that may contribute to its pharmacological properties.

The molecular formula of this compound is C19H16ClN5O2SC_{19}H_{16}ClN_{5}O_{2}S, and it has a molecular weight of approximately 385.87 g/mol. Key physical properties include:

PropertyValue
Density1.33 g/cm³
Boiling Point521.9 °C at 760 mmHg
Flash Point269.5 °C
LogP4.653
Vapor Pressure5.43×10115.43\times 10^{-11} mmHg at 25°C

Research indicates that compounds similar to this compound may interact with various biological targets, including protein kinases and lipid kinases. For instance, studies have shown that certain purine derivatives can inhibit specific kinases crucial for cellular signaling pathways, potentially affecting cell proliferation and survival .

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Anticancer Activity : Preliminary studies suggest that purine derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific activity of this compound against different cancer types remains to be fully elucidated but shows promise based on related compounds.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, including those related to nucleotide metabolism. This inhibition could lead to altered cellular functions, particularly in rapidly dividing cells such as those found in tumors .
  • Neuroprotective Effects : Some studies have indicated that purine analogs can provide neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases . The exact neuroprotective mechanisms of this compound are yet to be characterized.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Microwave-assisted synthesis is a robust approach for purine derivatives, as demonstrated in analogous compounds (e.g., cyclohexyl/cyclopentyl-substituted purines). Optimize reaction time, solvent polarity, and temperature to enhance yields. For example, using DMF as a solvent under 100–150 W microwave irradiation for 15–30 minutes improved yields in related purine syntheses . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures product purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine ¹H/¹³C-NMR to verify substitution patterns (e.g., benzyl protons at δ 4.5–5.5 ppm, methylsulfonyl group at δ 3.0–3.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystallinity assessment, X-ray crystallography (using SHELX software for refinement ) resolves bond angles and torsional strain, particularly for the purine core and sulfonylphenyl moiety.

Q. How can preliminary biological screening assays be designed to evaluate antimicrobial activity?

  • Methodological Answer : Use in vitro minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) strains. Prepare compound dilutions in DMSO (≤1% v/v) and test in Mueller-Hinton broth at 37°C for 18–24 hours. Include positive controls (e.g., ciprofloxacin) and validate results via triplicate experiments .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the acetylcholinesterase (AChE) inhibitory potential of this compound?

  • Methodological Answer : Perform Ellman’s assay using AChE enzyme (e.g., electric eel source) and DTNB as a chromogen. Pre-incubate the compound (10–100 µM) with enzyme and substrate (acetylthiocholine), then measure absorbance at 412 nm. Compounds showing >10% inhibition at 100 µM (as in analogous purine derivatives ) warrant IC₅₀ determination via dose-response curves.

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on biological activity?

  • Methodological Answer : Systematically modify substituents (e.g., benzyl group → substituted benzyls, sulfonyl group → sulfonamide/sulfonic acid) and evaluate changes in activity. For example, replacing the benzyl group with a piperidinyl moiety in related compounds reduced AChE inhibition, suggesting steric hindrance impacts binding . Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins like AChE.

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer : Crystallization difficulties due to flexible benzyl/sulfonyl groups can be mitigated by slow evaporation (e.g., ethyl acetate/hexane at 4°C) or co-crystallization with stabilizing agents. Use ORTEP-III for thermal ellipsoid visualization and SHELXL for refining disordered regions . Validate hydrogen-bonding networks (e.g., N–H···O interactions) to confirm stability.

Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

  • Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., low bioavailability). Perform ADMET profiling :

  • Aqueous solubility : Shake-flask method at pH 7.4.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
  • Plasma protein binding : Ultrafiltration followed by HPLC quantification .

Data Interpretation and Optimization

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model:
    Y=Bottom+TopBottom1+10(LogIC50X)Hill SlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogIC}_{50} - X)\cdot\text{Hill Slope}}}

Report IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer : Optimize catalyst loading (e.g., Pd/C for cross-coupling) and switch to continuous-flow reactors to maintain consistent heating/stirring. For example, replacing batch microwave synthesis with flow chemistry reduced byproduct formation in purine derivatives .

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